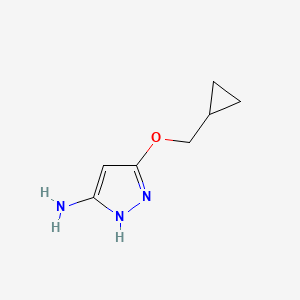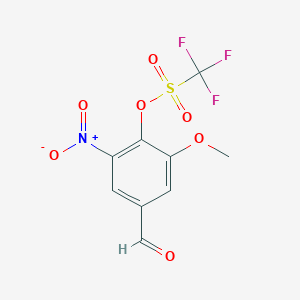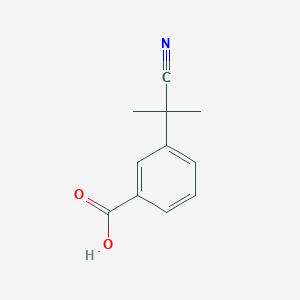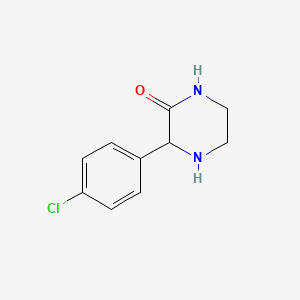![molecular formula C17H15ClF3NO3 B1456762 2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester CAS No. 1311280-29-1](/img/structure/B1456762.png)
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester
描述
“2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine structure in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . The simultaneous vapor–phase reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a trifluoromethyl group, a pyridine ring, and a phenoxy-propionic acid ethyl ester group. The trifluoromethyl group and the pyridine ring are key structural motifs in this compound .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The trifluoromethyl group and the pyridine ring can participate in a variety of chemical reactions . For example, the trifluoromethyl group can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
Pharmaceutical Applications
The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It’s known to enhance the biological activity and metabolic stability of various drugs . This compound could be used as an intermediate in the synthesis of drugs that require a trifluoromethyl-pyridine moiety, which is often found in molecules with therapeutic potential.
Agrochemical Development
In agriculture, such compounds are valuable for developing new pesticides. The unique physicochemical properties conferred by the fluorine atoms make them effective for pest control, potentially leading to more efficient crop protection strategies .
Material Science
The compound’s structural motif is beneficial in material science, particularly in the synthesis of advanced materials like metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation, and catalysis .
Environmental Science
In environmental science, the compound’s derivatives could be used to study the environmental impact of fluorinated organic chemicals, which are prevalent in various consumer products and industrial applications .
Biochemistry Research
In biochemistry, the compound could serve as a model to study the interaction of fluorinated molecules with biological systems. Understanding these interactions is crucial for drug design and the development of diagnostic agents .
Catalysis
The compound can also be used in catalysis, particularly in reactions that require a fluorinated pyridine structure to facilitate or stabilize the transition state of the reaction .
作用机制
Target of Action
Compounds with similar structures are often used in the agrochemical and pharmaceutical industries . The specific targets can vary widely depending on the specific application and the structure of the compound.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or interacting with dna .
Biochemical Pathways
Similar compounds are known to affect a wide range of biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
The pharmacokinetics of similar compounds can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological characteristics .
Result of Action
Similar compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .
安全和危害
As with any chemical compound, handling “2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester” requires appropriate safety measures. While specific safety data for this compound is not available, compounds with similar structures can pose hazards such as skin and eye irritation, and toxicity if ingested .
未来方向
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Future research may focus on developing new synthetic methods for introducing TFMP groups within the structures of other molecules, and investigating their wide-ranging potential applications .
属性
IUPAC Name |
ethyl 2-[4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-3-24-16(23)10(2)25-13-6-4-11(5-7-13)14-8-12(17(19,20)21)9-15(18)22-14/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKENSXABRQIBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B1456679.png)
![3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456680.png)


![4-(5-methyl-2-furyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456686.png)
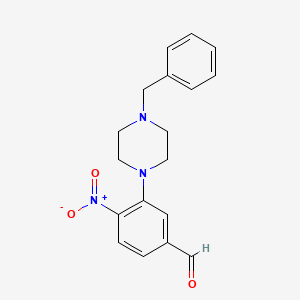
![methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456688.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol](/img/structure/B1456689.png)
![7-Oxaspiro[3.5]nonan-2-amine](/img/structure/B1456693.png)
![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1456694.png)
